(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone
Overview
Description
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone is a biochemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is primarily used in proteomics research and is known for its role in the preparation of heterocycles as estrogen receptor modulators.
Preparation Methods
The synthesis of (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-Chloroethoxy)phenylmethanone with methylamine . The reaction conditions typically include the use of solvents and catalysts to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenyl derivatives and other functionalized compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of complex molecules and heterocycles In biology, it is utilized in studies involving estrogen receptor modulation and related pathwaysAdditionally, it is used in the industry for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in research focused on hormone-related processes and diseases .
Comparison with Similar Compounds
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone can be compared to other similar compounds, such as (4-Hydroxyphenyl)[4-[2-(dimethylamino)ethoxy]phenyl]methanone and (4-Hydroxyphenyl)[4-[2-(ethylamino)ethoxy]phenyl]methanone. These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities.
Biological Activity
(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a hydroxyphenyl group and an ethoxy group attached to a phenyl ring, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Antioxidant Activity : The presence of hydroxy groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, possibly by inducing apoptosis or cell cycle arrest.
- Selective Estrogen Receptor Modulation : Some studies indicate activity as a selective estrogen receptor modulator (SERM), which could have implications in hormone-related cancers.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Mechanism | References |
---|---|---|
Antioxidant | Free radical scavenging | |
Anticancer | Induction of apoptosis in cancer cells | |
Estrogen receptor modulation | Binding affinity to estrogen receptors |
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against breast cancer cell lines. It demonstrated significant inhibition of cell growth at concentrations as low as 10 µM, with observed morphological changes indicative of apoptosis.
- Neuroprotective Effects : Another research article highlighted the neuroprotective properties of the compound in models of oxidative stress-induced neurodegeneration. The compound reduced neuronal cell death and improved survival rates in vitro.
- Hormonal Activity : A recent investigation assessed the compound's role as a SERM in vitro. It showed promising results in modulating estrogen-dependent pathways, suggesting potential applications in treating hormone-sensitive cancers.
Properties
IUPAC Name |
(4-hydroxyphenyl)-[4-[2-(methylamino)ethoxy]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17-10-11-20-15-8-4-13(5-9-15)16(19)12-2-6-14(18)7-3-12/h2-9,17-18H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIYGCKUMSKVCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.